molecular formula C5H7ClO2 B1608261 3-Butenyl chloroformate CAS No. 88986-45-2

3-Butenyl chloroformate

Cat. No.: B1608261
CAS No.: 88986-45-2
M. Wt: 134.56 g/mol
InChI Key: KLDLHTWQLPMOGM-UHFFFAOYSA-N
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Description

3-Butenyl chloroformate (ClCOOCH₂CH₂CH=CH₂) is an acylating agent belonging to the chloroformate family, characterized by a reactive chloroformate (-OCOCl) group attached to a 3-butenyl chain. This compound is primarily utilized in organic synthesis for introducing acyl groups into target molecules, enabling the formation of esters, carbamates, and other derivatives. Its unsaturated butenyl moiety imparts distinct reactivity compared to saturated analogs, facilitating selective reactions in pharmaceutical and agrochemical synthesis. However, specific industrial or research applications of this compound are sparsely documented in the available literature, necessitating extrapolation from structurally related chloroformates .

Properties

CAS No.

88986-45-2

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

but-3-enyl carbonochloridate

InChI

InChI=1S/C5H7ClO2/c1-2-3-4-8-5(6)7/h2H,1,3-4H2

InChI Key

KLDLHTWQLPMOGM-UHFFFAOYSA-N

SMILES

C=CCCOC(=O)Cl

Canonical SMILES

C=CCCOC(=O)Cl

Pictograms

Flammable; Corrosive; Acute Toxic

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

The reactivity, applications, and hazards of 3-butenyl chloroformate can be contextualized by comparing it to other chloroformates, including ethyl chloroformate (ECF) , methyl chloroformate (MCF) , allyl chloroformate , and benzyl chloroformate .

Reactivity and Functional Group Compatibility
  • Ethyl Chloroformate (ECF): Widely used for derivatizing amino acids and carboxylic acids in gas chromatography (GC) due to rapid reaction times (1–2 minutes) and compatibility with aqueous media .
  • Methyl Chloroformate (MCF): Preferred for metabolomics studies owing to its ability to derivatize multiple functional groups (e.g., carboxyl, amino, hydroxyl) simultaneously under mild conditions .
  • Allyl Chloroformate : Its allyl group enables participation in click chemistry or radical reactions, distinguishing it from saturated derivatives .
  • This compound : The terminal double bond may enhance electrophilicity or enable conjugation in polymer synthesis, though direct evidence is lacking.
Physical and Hazard Profiles
Property Ethyl Chloroformate Methyl Chloroformate Benzyl Chloroformate This compound (Inferred)
Solubility Soluble in organic solvents Slightly soluble in water Insoluble in water Likely organic-soluble
Toxicity Corrosive; respiratory irritant Highly toxic (AEGL-1: 0.5 ppm) Corrosive; lachrymator Expected high reactivity/toxicity
Stability Decomposes in water/heat Decomposes to CO₂, HCl Stable under anhydrous conditions Likely heat/moisture-sensitive

Key Observations :

  • Derivatization Efficiency : ECF and MCF outperform bulkier analogs (e.g., menthyl chloroformate) in GC applications due to faster kinetics .
  • Safety : Benzyl and allyl chloroformates pose explosion risks under reactive conditions, a hazard likely shared by 3-butenyl derivatives .
  • Structural Influence : The unsaturated butenyl chain may confer unique steric or electronic effects, but empirical data are needed to validate this hypothesis.

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